3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane
Description
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Properties
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoro-5-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF3/c1-6(2)3-7(5-9)4-8(10,11)12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQAYNVRBXREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane is an organic compound characterized by a bromomethyl group attached to a trifluoromethylated hexane backbone. Its unique structure imparts distinctive chemical properties that can influence its biological activity. This article explores the biological activity of this compound, including its potential applications and mechanisms of action.
- Molecular Formula : C8H12BrF3
- Molecular Weight : 267.08 g/mol
- Structure : The compound consists of a bromomethyl group (–CH2Br) attached to a trifluoromethyl group (–CF3) on the 5th carbon of a hexane chain.
Case Studies
- Antimicrobial Studies : Research indicates that halogenated compounds can demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies on related trifluoromethylated compounds have shown promising results against Staphylococcus aureus and Escherichia coli.
- Cell Proliferation Inhibition : In vitro assays have indicated that certain trifluoromethylated compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549. These findings suggest potential applications in cancer therapy.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Chloromethyl)-1,1,1-trifluoro-5-methylhexane | C8H12ClF3 | Chlorine instead of bromine; different reactivity |
| 3-(Iodomethyl)-1,1,1-trifluoro-5-methylhexane | C8H12IF3 | Iodine provides different nucleophilic properties |
| 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane | C8H12BrF3 | Similar structure but different carbon backbone |
The mechanisms by which this compound may exert its biological effects can involve:
- Nucleophilic Substitution : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive metabolites that interact with biological macromolecules.
- Interaction with Membrane Lipids : The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with cellular membranes, influencing membrane fluidity and permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
